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Audience: Researchers, scientists, and drug development professionals.

Introduction
The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-

activators that play a significant role in maintaining gene expression programs essential for cell

identity and fate.[1][2] They function by acetylating lysine residues on histones (notably

H3K27ac) and other proteins, and by acting as scaffolding proteins for the transcriptional

machinery.[1][2][3] Dysregulation of p300/CBP activity is implicated in various diseases,

including cancer, making them compelling therapeutic targets.[1]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[4][5] It operates

based on the Proteolysis Targeting Chimera (PROTAC) technology.[2][4] dCBP-1 links the

p300/CBP proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination

and subsequent proteasomal degradation of p300 and CBP.[5][6] This targeted degradation

offers a powerful method to completely ablate p300/CBP function, a feat not always achievable

with small molecule inhibitors that target specific domains.[7] Notably, dCBP-1 has shown

exceptional potency in killing multiple myeloma cells by disrupting oncogenic transcriptional

networks, including those driving MYC expression.[5][6][8][9]

Mechanism of Action
dCBP-1 is a PROTAC that induces the degradation of p300 and CBP proteins. One end of the

dCBP-1 molecule binds to the target proteins (p300/CBP), while the other end binds to the E3
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ubiquitin ligase CRBN. This proximity induces the formation of a ternary complex, facilitating

the transfer of ubiquitin molecules from the E3 ligase to p300/CBP.[5][6] The polyubiquitinated

p300/CBP is then recognized and degraded by the proteasome.
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Caption: Mechanism of dCBP-1 induced p300/CBP degradation.
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Signaling Pathway to Apoptosis
The degradation of p300/CBP by dCBP-1 has profound downstream effects that culminate in

apoptosis, particularly in susceptible cancer cells like multiple myeloma. A key consequence is

the loss of H3K27 acetylation at enhancer regions, which leads to the decommissioning of

oncogenic enhancers.[1] This rapidly disrupts critical transcriptional signaling networks, most

notably leading to the downregulation of the MYC oncogene.[1][6][8] The suppression of MYC

and other survival signals triggers the intrinsic apoptotic pathway, characterized by the

activation of caspases, which are the executioners of programmed cell death.[10] In some

contexts, CBP itself can be cleaved by caspases during apoptosis, suggesting a potential

feedback loop.[11]
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Caption: Downstream signaling cascade following dCBP-1 treatment.
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Data Presentation
dCBP-1 Degradation Efficiency
dCBP-1 induces rapid and potent degradation of p300/CBP across various cell lines.

Cell Line Concentration Time Outcome Citation

HAP1 250 nM 1 hour

Near-complete

degradation of

p300/CBP

[2][4][9]

HAP1 10 - 1000 nM 6 hours

Almost complete

loss of CBP and

p300

[4][9]

MM1S 10 - 1000 nM 6 hours

Near-complete

degradation of

p300/CBP

[9]

MM1S <10 nM 2 hours

Potent

degradation of

CBP and p300

[3]

Other MM Lines

(MM1R, KMS-

12-BM, KMS34)

Not specified Not specified

Near-complete

p300/CBP

degradation

[4][9]

VCaP (Prostate

Cancer)
Indicated Conc. 4 hours

Potent

degradation of

p300 and CBP

[12]

dCBP-1 Cytotoxicity (IC50)
dCBP-1 exhibits potent cytotoxic effects, particularly in hematological and prostate cancer cell

lines.
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Cell Line Cancer Type IC50 Value Citation

VCaP
AR-positive Prostate

Cancer
~10 nM [12]

LNCaP
AR-positive Prostate

Cancer
~10 nM [12]

Multiple Myeloma

Lines
Multiple Myeloma Exceptionally Potent [4][5][6][8][9]

Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the apoptotic effects of dCBP-
1.
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Caption: General workflow for studying dCBP-1 induced apoptosis.

Protocol 1: Cell Culture and Treatment
Cell Seeding: Seed cancer cells (e.g., MM.1S, VCaP) in appropriate culture flasks or plates

at a density that ensures they are in the logarithmic growth phase at the time of treatment.

Adherence: Allow cells to adhere and stabilize overnight (for adherent cell lines).

Stock Solution Preparation: Prepare a stock solution of dCBP-1 (e.g., 10 mM in fresh

DMSO).[5] Store at -80°C for long-term use.[9]

Treatment: Dilute the dCBP-1 stock solution in fresh culture medium to the desired final

concentrations (e.g., 1 nM to 1000 nM for a dose-response experiment). Replace the

existing medium with the dCBP-1-containing medium. Include a vehicle control (DMSO) at

the same final concentration as the highest dCBP-1 dose.

Incubation: Incubate the cells for the desired time periods (e.g., 2, 6, 24, 48 hours).

Apoptosis induction in myeloma cells has been observed within 48-72 hours.[8]

Protocol 2: Western Blotting for p300/CBP Degradation
and Apoptosis Markers

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer,

and denature by heating at 95°C for 5-10 minutes.

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Due to the

large size of p300/CBP (~300 kDa), a low percentage gel (e.g., 6%) is recommended.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C. Recommended antibodies include:

Anti-p300

Anti-CBP

Anti-MYC

Anti-Cleaved Caspase-3 (an apoptosis marker)[10][13]

Anti-PARP (cleavage is an apoptosis marker)[13]

Anti-β-actin or Anti-GAPDH (as a loading control)

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Protocol 3: Apoptosis Detection by Annexin V/PI
Staining
This protocol is based on a standard method for detecting apoptosis by flow cytometry.[14]

Cell Collection: Following dCBP-1 treatment, collect both floating (apoptotic) and adherent

cells. For adherent cells, use trypsin and combine them with the supernatant from the same

well.[14]

Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately

500 x g for 5 minutes.[14]

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration

of 1-5 x 10^6 cells/mL.
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Staining:

Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Analysis:

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Interpretation:

Annexin V- / PI-: Live cells

Annexin V+ / PI-: Early apoptotic cells[14]

Annexin V+ / PI+: Late apoptotic or necrotic cells[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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